N-(2-methoxy-2-(o-tolyl)ethyl)cyclopentanecarboxamide
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Overview
Description
“N-(2-methoxy-2-(o-tolyl)ethyl)cyclopentanecarboxamide”, also known as MTBO, is a synthetic compound developed for its potential as a novel analgesic1. This compound has been shown to have potential advantages over other analgesics in clinical use due to its unique pharmacological profile1. MTBO has the ability to modulate pain through non-opioid pathways, while still exhibiting analgesic properties1.
Synthesis Analysis
The synthesis of MTBO begins with the reaction of cyclobutanecarboxylic acid with 4-methoxybenzylmagnesium bromide1. The resulting product is then coupled with N-ethyl-2-iodoacetamide through a palladium-catalyzed cross-coupling reaction1. The final product is purified through crystallization and recrystallization techniques1.
Molecular Structure Analysis
The molecular formula for MTBO is C15H21NO21. Its molecular weight is 247.3381. The InChI string for MTBO is InChI=1S/C15H21NO2/c1-11-6-3-4-9-13 (11)14 (18-2)10-16-15 (17)12-7-5-8-12/h3-4,6,9,12,14H,5,7-8,10H2,1-2H3, (H,16,17)1.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of MTBO include the reaction of cyclobutanecarboxylic acid with 4-methoxybenzylmagnesium bromide, followed by a palladium-catalyzed cross-coupling reaction with N-ethyl-2-iodoacetamide1.
Physical And Chemical Properties Analysis
MTBO is a white crystalline powder that is soluble in organic solvents, like ethanol, acetone, and chloroform1. It has a melting point of 116-118°C1, and its purity can be measured using High Performance Liquid Chromatography (HPLC)1.
Scientific Research Applications
Phase Transitions in Polymer Solutions
- Study Focus : Investigation of phase transitions in water of copolymers, including 2-(2-methoxyethoxy)ethyl methacrylate (MEO2MA), using methods like 1H NMR and dynamic light scattering (DLS).
- Key Findings : The copolymers showed sharp phase transitions around specific temperatures, indicating potential in material science for temperature-responsive applications.
- Source : (Lutz et al., 2007)
Synthesis of Carbodithioic Acids
- Study Focus : Synthesis of 2-(methoxy- and ethoxycarbonylmethylimino)cyclopentanecarbodithioic acids from cyclopentanone, carbon disulfide, and glycine esters.
- Key Findings : This study highlights the versatility of cyclopentanone derivatives in synthesizing new compounds, which could be relevant in pharmaceutical and synthetic chemistry.
- Source : (Fukada & Yamamoto, 1985)
Chiral Helicity in Podand Histidyl Moieties
- Study Focus : Investigation of the chiral helicity in N,N'-bis[(S)-(+)-1-methoxycarbonyl-2-(4-imidazolyl)ethyl]-2,6-pyridinedicarboxamide and its D-isomer.
- Key Findings : The study reveals left- and right-handed helical conformations influenced by intramolecular hydrogen bonding and chirality, important in understanding molecular interactions and designing chiral molecules.
- Source : (Moriuchi et al., 2001)
Methoxy Poly(ethylene glycol)-Poly(lactide) Nanoparticles
- Study Focus : Development of nanoparticles using Methoxy poly(ethylene glycol)-poly(lactide) for controlled delivery of anticancer drugs.
- Key Findings : Demonstrates the potential of these nanoparticles for delivering drugs efficiently, highlighting their importance in drug delivery systems.
- Source : (Dong & Feng, 2004)
Weinreb Amide in Synthetic Chemistry
- Study Focus : Overview of the synthetic utility of N-Methoxy-N-methylamide (Weinreb amide) in various chemical syntheses.
- Key Findings : Emphasizes the role of Weinreb amide in facilitating the synthesis of complex organic molecules, underscoring its significance in organic chemistry.
- Source : (Balasubramaniam & Aidhen, 2008)
Safety And Hazards
MTBO has been shown to have low toxicity at therapeutic levels and exhibits acceptable safety profiles in scientific experiments1. Although toxicological data in humans is limited, studies conducted on mice show that MTBO does not affect the liver or kidney1.
Future Directions
As a novel analgesic, MTBO has potential advantages over other analgesics in clinical use due to its unique pharmacological profile1. Future research could focus on further exploring its potential as a pain modulator through non-opioid pathways, and its potential for lower addiction and dependence compared to other analgesics1.
properties
IUPAC Name |
N-[2-methoxy-2-(2-methylphenyl)ethyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-12-7-3-6-10-14(12)15(19-2)11-17-16(18)13-8-4-5-9-13/h3,6-7,10,13,15H,4-5,8-9,11H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBYNYXYSBNDTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C2CCCC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-2-(o-tolyl)ethyl)cyclopentanecarboxamide |
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